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Compound of Interest

Compound Name: Ocedurenone

Cat. No.: B12411797 Get Quote

An In-depth Guide to the Chemical, Pharmacological, and Clinical Profile of a Novel Non-

steroidal Mineralocorticoid Receptor Antagonist

Introduction
Ocedurenone, also known as KBP-5074, is a novel, potent, and selective non-steroidal

mineralocorticoid receptor (MR) antagonist.[1] It was developed by KBP Biosciences for the

management of uncontrolled or resistant hypertension in patients with advanced chronic kidney

disease (CKD).[1][2] Unlike traditional steroidal MRAs like spironolactone and eplerenone,

ocedurenone was designed to offer a lower risk of hyperkalemia and fewer hormonal side

effects.[1] This document provides a comprehensive technical overview of ocedurenone,

summarizing its chemical properties, mechanism of action, pharmacology, and clinical

development.

Chemical Structure and Physicochemical Properties
Ocedurenone is a small molecule drug administered orally.[2] Its chemical identity and key

physicochemical properties are summarized below.
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Identifier Value Source

IUPAC Name

2-chloro-4-((3S,3aR)-3-

cyclopentyl-7-(4-

hydroxypiperidine-1-

carbonyl)-3,3a,4,5-tetrahydro-

2H-pyrazolo[3,4-f]quinolin-2-

yl)benzonitrile

CAS Number 1359969-24-6

Synonyms KBP-5074, NN-6023

Molecular Formula C28H30ClN5O2

InChIKey
UXHQLGLGLZKHTC-

CUNXSJBXSA-N

SMILES

C1CCC(C1)

[C@H]2[C@H]3CCC4=C(C3=

NN2C5=CC(=C(C=C5)C#N)Cl)

C=CC(=N4)C(=O)N6CCC(CC6

)O

Physicochemical Data
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Property Value Source

Molecular Weight 504.03 g/mol

Exact Mass 503.2088 Da

Topological Polar Surface Area 92.82 Å²

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 7

Rotatable Bonds 4

XLogP3-AA 4.8

Solubility
DMSO: ≥ 100 mg/mL (198.40

mM)

Appearance Light yellow to yellow solid

Mechanism of Action and Signaling Pathway
Ocedurenone functions as a selective mineralocorticoid receptor antagonist. It exhibits a high

binding affinity for the mineralocorticoid receptor, effectively blocking the binding of

aldosterone. This antagonism occurs with significantly lower affinity for glucocorticoid,

progesterone, and androgen receptors, which is anticipated to reduce the incidence of

hormonal side effects.

The primary pathway modulated by ocedurenone is the Renin-Angiotensin-Aldosterone

System (RAAS), a critical regulator of blood pressure and electrolyte balance. By inhibiting the

mineralocorticoid receptor, ocedurenone prevents aldosterone-mediated sodium and water

reabsorption in the kidneys, which contributes to its antihypertensive effects.
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Caption: Ocedurenone's role in the RAAS pathway.
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Preclinical and Clinical Pharmacology
Pharmacodynamics
Preclinical and clinical studies have demonstrated that ocedurenone leads to a dose-

dependent reduction in systolic blood pressure (SBP). The drug is designed to provide

significant antihypertensive effects while minimizing the risk of hyperkalemia, a common and

potentially dangerous side effect of other MRAs, especially in patients with CKD. The BLOCK-

CKD Phase 2b study showed that ocedurenone significantly lowered blood pressure in

patients with moderate to severe CKD and uncontrolled hypertension.

Pharmacokinetics and Metabolism
Ocedurenone exhibits a long plasma half-life. In vitro studies have identified the primary

metabolic pathway and key transporters involved in its disposition.
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Parameter Finding Source

Primary Metabolism

Primarily metabolized by

Cytochrome P450 3A4

(CYP3A4).

Enzyme Inhibition

Does not inhibit major CYP

enzymes at clinically relevant

doses.

Enzyme Induction

Does not induce CYP1A2 or

CYP3A4 activity in human

primary hepatocytes.

Transporter Substrate

Substrate of efflux transporters

P-glycoprotein (P-gp) and

Breast Cancer Resistance

Protein (BCRP).

Transporter Inhibition

Inhibits BCRP, BSEP, MDR1,

MATE1/2-K, OATP1B1/3, and

OCT1.

Half-life (t1/2)

Approximately 65.7 hours in

individuals with normal hepatic

function and 75.6 hours in

those with moderate hepatic

impairment.

Protein Binding
> 99.7% bound to plasma

proteins.

Drug-Drug Interactions
Given its metabolism by CYP3A4, ocedurenone has a potential for drug-drug interactions

(DDIs) with strong inhibitors or inducers of this enzyme.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b12411797?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interacting Agent Type
Effect on
Ocedurenone

Source

Itraconazole
Strong CYP3A4

Inhibitor

Reduced oral

clearance by 51%;

increased AUC by

104%.

Rifampin
Strong CYP3A4

Inducer

Increased oral

clearance by 6.4-fold;

decreased AUC by

84%.

Clinical Development and Efficacy
Ocedurenone has undergone multiple clinical trials to evaluate its safety and efficacy.

Key Clinical Trials
Trial Identifier Phase Status Key Focus Source

BLOCK-CKD

(NCT03574363)
2b Completed

Efficacy and

safety in patients

with advanced

CKD and

uncontrolled

hypertension.

CLARION-CKD

(NCT04968184)
3 Terminated

Efficacy and

safety in a larger

population with

uncontrolled

hypertension and

advanced CKD.

Summary of Clinical Efficacy and Safety
The Phase 2b BLOCK-CKD study demonstrated promising results, meeting its primary

endpoint.
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Parameter
Result in BLOCK-CKD
(Phase 2b)

Source

Systolic Blood Pressure (SBP)

Clinically meaningful and

statistically significant dose-

dependent reduction from

baseline to day 84 compared

to placebo.

Hyperkalemia
No reports of severe

hyperkalemia.

Acute Kidney Injury
No reports of acute kidney

injury.

Despite the success of the Phase 2b trial, the subsequent Phase 3 CLARION-CKD trial was

terminated. An interim analysis revealed that the trial had not met its primary endpoint for a

change in systolic blood pressure from baseline. Following this, further development of

ocedurenone is being re-evaluated.

Experimental Protocols
Detailed methodologies for the characterization of ocedurenone have been described in

published literature. Below are summaries of key in vitro experimental protocols.

In Vitro Metabolism Studies
Objective: To identify the primary cytochrome P450 enzymes responsible for the phase I

metabolism of ocedurenone.

Methodology:

Incubation: Ocedurenone (3 µM) was incubated with pooled human liver microsomes (HLM)

(1.0 mg/mL) in a 100 mM phosphate-buffered saline (PBS) solution.

Cofactor: The reaction was initiated by adding 2 mM NADPH.
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Inhibition: To identify specific CYP pathways, parallel experiments were conducted in the

presence of chemical enzyme inhibitors such as 1-aminobenzotriazole or ketoconazole.

Analysis: Metabolites were measured using ultra-high-performance liquid chromatography

with quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF MS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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